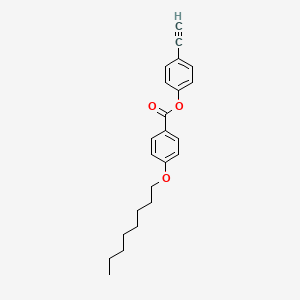
4-Ethynylphenyl 4-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynylphenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of phenylbenzoate derivatives. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzoate ester with an octyloxy substituent. The unique structure of this compound makes it of interest in various fields, including materials science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylphenyl 4-(octyloxy)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-ethynylphenol, which is then esterified with 4-(octyloxy)benzoic acid. The esterification reaction can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 4-ethynylphenyl 4-(octyloxy)benzyl alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethynylphenyl 4-(octyloxy)benzoate has several applications in scientific research:
Materials Science: Used in the development of liquid crystal materials due to its unique mesogenic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Ethynylphenyl 4-(octyloxy)benzoate in biological systems involves its interaction with cellular components. The ethynyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
- 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
Uniqueness
4-Ethynylphenyl 4-(octyloxy)benzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the ethynyl and octyloxy groups also contributes to its unique physical and chemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
142663-58-9 |
|---|---|
Molekularformel |
C23H26O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(4-ethynylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C23H26O3/c1-3-5-6-7-8-9-18-25-21-16-12-20(13-17-21)23(24)26-22-14-10-19(4-2)11-15-22/h2,10-17H,3,5-9,18H2,1H3 |
InChI-Schlüssel |
NMHUEDNXNSICPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
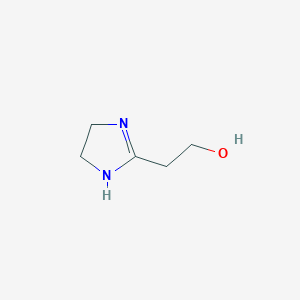
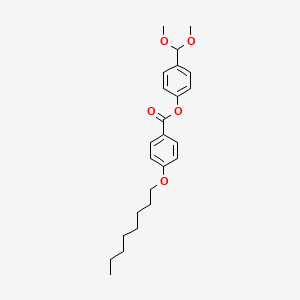
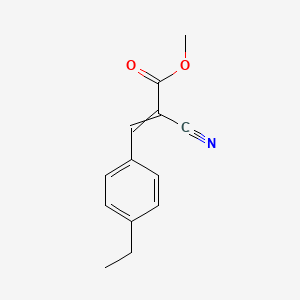
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
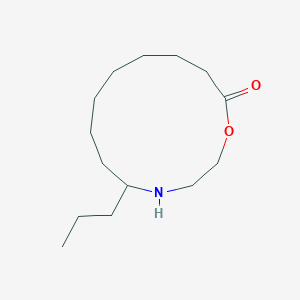
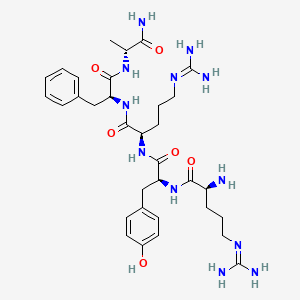
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
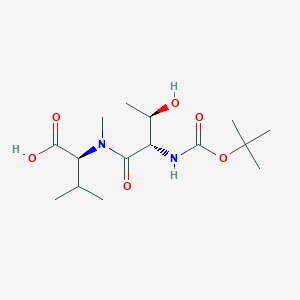

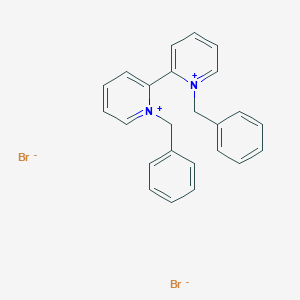
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
